![molecular formula C11H18N4O B1526552 N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine CAS No. 1249287-43-1](/img/structure/B1526552.png)
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine
Descripción general
Descripción
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, such as drug development, organic synthesis, and molecular biology studies. It has a molecular weight of 222.29 .
Molecular Structure Analysis
The molecular structure of N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine can be represented by the Inchi Code: 1S/C11H18N4O/c1-10(8-15-4-6-16-7-5-15)14-11-2-3-12-9-13-11/h2-3,9-10H,4-8H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine is an oil at room temperature .Aplicaciones Científicas De Investigación
Morpholine Derivatives as Kinase Inhibitors Morpholine derivatives, including N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine, play a critical role in the inhibition of key signaling pathways involved in cancer progression. Specifically, these compounds are valuable in targeting the PI3K-AKT-mTOR pathway, a crucial signaling pathway in cell growth, proliferation, and survival. The ability of morpholine derivatives to form essential hydrogen bonds and exhibit selectivity over other kinases underscores their significance in the development of cancer therapeutics. The discovery of potent non-nitrogen containing morpholine isosteres further emphasizes the versatility of morpholine derivatives in medicinal chemistry, leading to the development of selective dual inhibitors of mTORC1 and mTORC2, offering a promising approach to cancer treatment (Hobbs et al., 2019).
Synthesis of Novel Pyrimidine Derivatives Research into the synthesis of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines showcases the broad biological activity of pyrimidine derivatives, which includes kinase inhibition, anti-inflammatory, and antimicrobial effects. These compounds are synthesized from (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones, demonstrating the chemical versatility and the wide range of potential therapeutic applications of morpholine-containing pyrimidine derivatives. This highlights the importance of morpholine as a heterocyclic compound in the synthesis of pharmaceuticals and pesticides, and its presence in commercially available drugs, further illustrating its significance in drug development (Thanusu et al., 2010).
Inhibition of Tumor Necrosis Factor and Nitric Oxide Morpholine derivatives have been identified as important intermediates in the synthesis of compounds that inhibit tumor necrosis factor alpha and nitric oxide, key mediators in inflammatory processes and cancer. The development of a rapid and green synthetic method for these compounds exemplifies the ongoing efforts to find more efficient and environmentally friendly approaches to drug synthesis. This work not only contributes to the understanding of the biological activity of morpholine derivatives but also opens new avenues for the development of anti-inflammatory and anticancer agents (Lei et al., 2017).
Antimicrobial and Antitubercular Activities The synthesis and evaluation of pyrimidine-azitidinone analogues have shown promising antimicrobial and antitubercular activities. This research underlines the potential of morpholine and pyrimidine derivatives in combating infectious diseases, offering a foundation for the development of new antibacterial and antituberculosis agents. By exploring the antimicrobial activity against various bacterial and fungal strains, these studies contribute valuable insights into the design of novel therapeutic agents to address the growing challenge of antimicrobial resistance (Chandrashekaraiah et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10(8-15-4-6-16-7-5-15)14-11-2-3-12-9-13-11/h2-3,9-10H,4-8H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEYCZWIUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



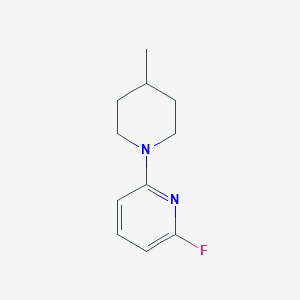
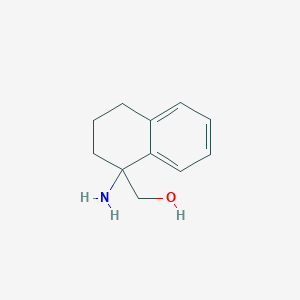
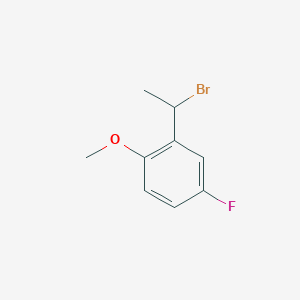
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
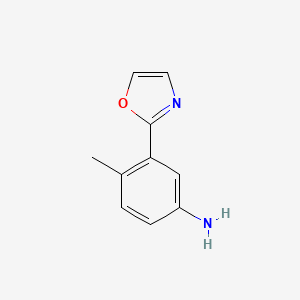
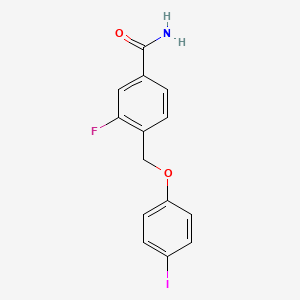

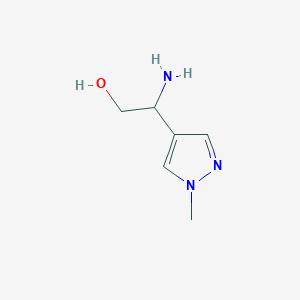
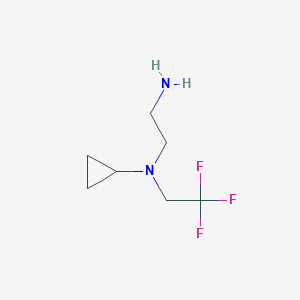
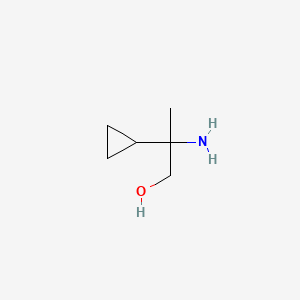
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)
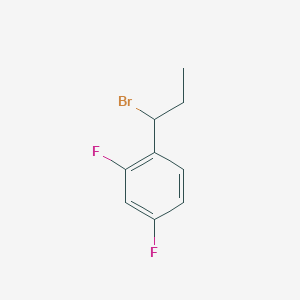
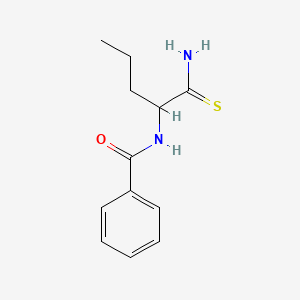
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)